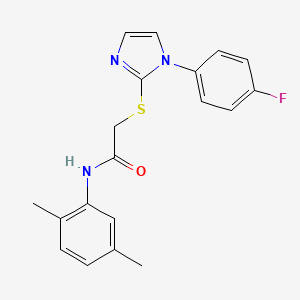

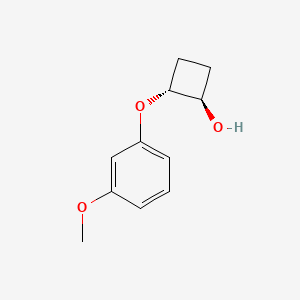

![molecular formula C22H16N4O3S B2821945 N-(4-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1021092-75-0](/img/structure/B2821945.png)

N-(4-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of benzodioxole . It has been synthesized and evaluated for its cytotoxic activity against various cancer cell lines, including cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cancer cell lines . The carboxamide containing compounds showed anticancer activity .

Synthesis Analysis

The compound was synthesized in good yield by a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) .Molecular Structure Analysis

The structure of the compound was analyzed using different spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structures were analyzed using the single crystal X-ray diffraction method (SCXRDM) .Chemical Reactions Analysis

The compound has been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach .Physical And Chemical Properties Analysis

The compound is off-white in color and has a savory, meat-like aroma . It is soluble in non-polar organic solvents but insoluble in water .Aplicaciones Científicas De Investigación

Antimicrobial Properties : One study synthesized derivatives of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine and found some of these molecules to be more potent than reference drugs against pathogenic strains, indicating strong antimicrobial activity (Bikobo et al., 2017).

Bioactive Molecule Synthesis : Another study focused on the synthesis of 2-Benzylthiazole-4-carboxamide and related compounds, highlighting the methodology for creating bioactive molecules (Golankiewicz & Januszczyk, 1995).

Antibacterial Activity : Research on analogs of pyrazole-5-one derivatives derived from a 2-aminobenzothiazole nucleus demonstrated significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Spectroscopic Characterization : A study explored the keto/enol equilibrium of 1,3,4-tiadiazole-derived compounds with biological activity, revealing solvent- and temperature-dependent behavior (Matwijczuk et al., 2017).

Anticancer Agents : Several studies have synthesized thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety, showing potential as anticancer agents (Gomha et al., 2017).

Fluorescent Properties : The synthesis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their fluorescent properties were examined in a study, indicating their potential in applications requiring large Stokes shift and solid-state fluorescence (Zhang et al., 2017).

GyrB Inhibitors for Tuberculosis Treatment : Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed and synthesized as Mycobacterium tuberculosis GyrB inhibitors, showing potential for tuberculosis treatment (Jeankumar et al., 2013).

Mecanismo De Acción

Target of Action

The primary targets of the compound are yet to be identified. The compound is a derivative of 1,3,4-thiadiazole , which is known to exhibit a broad spectrum of biological activities, including anticancer , antimicrobial , antibacterial , antitubercular , anti-inflammatory , antifungal , antihypertensive , antidepressant , antileishmanial , and antimycobacterial properties. Therefore, it’s plausible that the compound interacts with multiple targets.

Mode of Action

Based on its structural similarity to other 1,3,4-thiadiazole derivatives , it is likely that the compound interacts with its targets, leading to changes in their function. This interaction could potentially inhibit or enhance the activity of the targets, leading to downstream effects.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the broad range of biological activities exhibited by other 1,3,4-thiadiazole derivatives , the compound could potentially have diverse effects at the molecular and cellular levels.

Propiedades

IUPAC Name |

N-[4-(5-anilino-1,3,4-thiadiazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O3S/c27-20(15-8-11-18-19(12-15)29-13-28-18)23-17-9-6-14(7-10-17)21-25-26-22(30-21)24-16-4-2-1-3-5-16/h1-12H,13H2,(H,23,27)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRTZQKJAWNLGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NN=C(S4)NC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

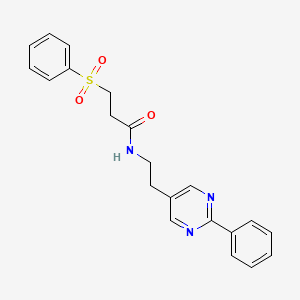

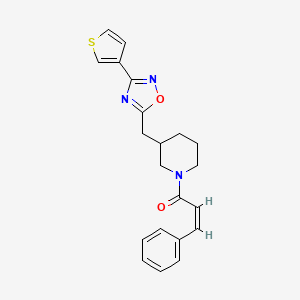

![4-[(4-Oxo-3H-pyrido[3,4-d]pyrimidine-6-carbonyl)amino]benzenesulfonyl fluoride](/img/structure/B2821875.png)

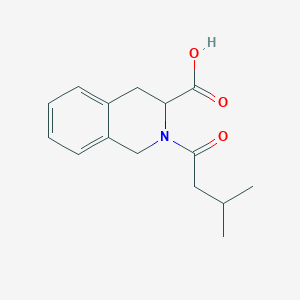

![6,8-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2821878.png)

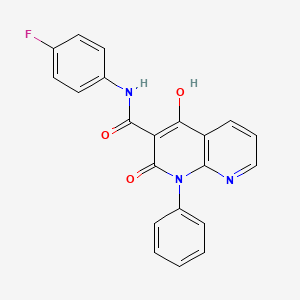

![2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2821879.png)

![N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2821880.png)

![3-Benzyl-6-methyl-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2821884.png)

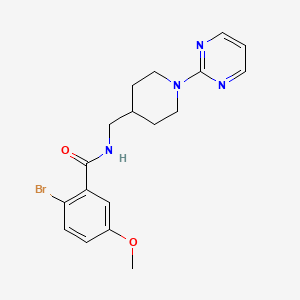

![N-(3-Chlorophenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2821885.png)